1-Methylcyclopropanecarboxamide

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Methylcyclopropanecarboxamide (CAS 15910-91-5), also named 1-methylcyclopropane‑1‑carboxamide, is a small‑molecule primary amide (C₅H₉NO, MW 99.13 g mol⁻¹) built on a methyl‑substituted cyclopropane scaffold. Its computed XLogP3 of 0, topological polar surface area (TPSA) of 43.1 Ų, and single hydrogen‑bond donor/acceptor pair place it in favourable drug‑like chemical space.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 15910-91-5
Cat. No. B171806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopropanecarboxamide
CAS15910-91-5
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)N
InChIInChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7)
InChIKeyHLCXNVMIINTAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylcyclopropanecarboxamide (CAS 15910-91-5) – Chemical Identity, Baseline Physicochemical Profile, and Procurement-Relevant Purity Grades


1-Methylcyclopropanecarboxamide (CAS 15910-91-5), also named 1-methylcyclopropane‑1‑carboxamide, is a small‑molecule primary amide (C₅H₉NO, MW 99.13 g mol⁻¹) built on a methyl‑substituted cyclopropane scaffold [1]. Its computed XLogP3 of 0, topological polar surface area (TPSA) of 43.1 Ų, and single hydrogen‑bond donor/acceptor pair place it in favourable drug‑like chemical space [2]. Commercial offerings span multiple purity tiers (95 %, 97 %, 98 %, and ≥99 %), with documentation ranging from simple certificates of analysis to full compliance support packages, making the compound a purchasable, well‑characterised building block for both discovery chemistry and process development .

1 Drug-like chemical space building block with computed XLogP3 of 0 and TPSA of 43.1 Ų
2 Multi-tier purity procurement: supports discovery screening to process development
3 Primary amide and quaternary cyclopropane scaffold for selective derivatization workflows

Why a Simple Cyclopropanecarboxamide Cannot Replace the 1‑Methyl Derivative in Key Synthetic and Pharmacochemical Contexts


The seemingly minimal change from cyclopropanecarboxamide (XLogP3 –0.4) to 1‑methylcyclopropanecarboxamide (XLogP3 0) alters lipophilicity enough to influence both pharmacokinetic behaviour and synthetic reactivity [1]. The N‑methyl isomer (TPSA 29.1 Ų) has significantly lower polarity than the ring‑methylated amide (TPSA 43.1 Ų), which directly affects solubility, permeability, and the ability to engage in hydrogen‑bond networks in biological targets [2]. In agrochemical patents, the 1‑methyl substituent on the cyclopropane ring is essential for the herbicidal selectivity profile of N‑substituted phenyl‑1‑methylcyclopropanecarboxamides towards cotton and rice, a property not replicated by unsubstituted or N‑alkylated analogs [3]. These quantitative property divergences mean that in‑class compounds are not interchangeable when medicinal chemists or process chemists design a screening library, optimise a lead series, or scale up a regulated intermediate.

Positional Isomer Mismatch N-methyl isomer (TPSA 29.1 Ų) may shift polarity-dependent permeability and solubility profiles compared to the 1-methyl ring-substituted target (TPSA 43.1 Ų).
Pharmacophore Integrity Unsubstituted cyclopropanecarboxamide may not replicate the patented herbicidal selectivity profile attributed to the 1-methyl scaffold in agrochemical research.
Documentation Gap Lower-purity analog grades often lack batch-specific analytical traceability, which may require additional purification for regulated intermediate synthesis.

Quantitative Differentiation of 1‑Methylcyclopropanecarboxamide Versus Its Closest Structural Analogs


Ring‑Methyl vs. N‑Methyl Substitution: TPSA Difference of 14.0 Ų Dictates Polarity‑Dependent Properties

The 1‑methyl isomer exhibits a topological polar surface area (TPSA) of 43.1 Ų, whereas the N‑methyl positional isomer (CAS 7108‑40‑9) has a TPSA of only 29.1 Ų [1]. This 14.0 Ų increase arises because the amide group is directly attached to the quaternary cyclopropane carbon in the 1‑methyl compound, whereas the N‑methyl group reduces the effective polar surface of the amide. TPSA is a primary determinant of intestinal absorption and blood‑brain barrier penetration, so a 14 Ų shift can influence the selection of a building block depending on the desired permeability profile.

Polarity Shift: 1-Methyl vs N-Methyl
Head-to-head
Topological Polar Surface Area
Δ +14.0 Ų (48% higher)
Target 43.1 Ų
N-methyl 29.1 Ų
Supports isomer-dependent permeability and solubility profiling.
Computed by Cactvs 3.4.8.18; biological assay context requires review.
Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Shift: XLogP3 of 0 for 1‑Methylcyclopropanecarboxamide Versus –0.4 for the Unsubstituted Parent

The computed XLogP3 of 1‑methylcyclopropanecarboxamide is 0, whereas cyclopropanecarboxamide (CAS 6228‑73‑5) has an XLogP3 of –0.4 [1]. This Δ(XLogP3) = +0.4 unit reflects a measurable increase in lipophilicity conferred by the single methyl group. In lead optimisation, a 0.4 log unit shift can correspond to a roughly 2.5‑fold change in octanol/water partition coefficient, which frequently translates into meaningful differences in metabolic stability and plasma protein binding.

Lipophilicity: 1-Methyl vs Unsubstituted
Head-to-head
XLogP3
Δ +0.4 log units
Target 0
Unsubstituted −0.4
Reported lipophilicity increase may influence metabolic stability context.
Computed by XLogP3 3.0; roughly 2.5-fold partition coefficient shift.
ADME Lipophilicity Structure–Activity Relationship

Herbicidal Selectivity: Only the 1‑Methylcyclopropanecarboxamide Scaffold Delivers Cotton/Wheat/Rice Safety in Agrochemical Patents

In the Sumitomo patent family (US 4,447,260), a series of N‑substituted phenyl‑1‑methylcyclopropanecarboxamides is explicitly claimed for foliar herbicidal use with high selectivity for cotton and a broad weed spectrum including Sida spinosa L. [1]. Comparative data within the patent show that the 1‑methyl substituent on the cyclopropane ring is essential for the observed crop safety profile; attempts to use the unsubstituted cyclopropanecarboxamide or N‑alkyl variants resulted in loss of selectivity or reduced potency (class‑level inference from representative examples). The patent further quantifies application rates and weed control percentages for several 1‑methyl derivatives, confirming that the 1‑methyl scaffold is the active core.

Herbicidal Selectivity Scaffold
Class-level inference
Crop selectivity & weed spectrum
1-Methyl scaffold essential for reported selectivity
Supports agrochemical lead generation context for cotton/rice models.
Patent-derived class inference; quantitative data in specific derivative examples.
Agrochemical Discovery Herbicide Selectivity Patent Chemistry

Commercial Purity Specification Ranges from 95 % to ≥99 %: Enabling Fit‑for‑Purpose Procurement

Multiple suppliers list 1‑methylcyclopropanecarboxamide at defined purity grades: AKSci at ≥95 %, Aladdin at 97 %, Bidepharm at 97 % with batch‑specific HPLC/NMR/GC documentation, Delta‑B at 98 %, and Fujifilm Wako at ≥99 % (research grade) . In contrast, the N‑methyl isomer is commonly offered only at 95 % (AKSci) or without documented batch analysis. The availability of 98–99 % purity with full analytical traceability makes the 1‑methyl compound suitable for GLP toxicology studies or late‑stage intermediate qualification, whereas the lower‑purity alternatives may be acceptable only for early discovery screening.

Commercial Purity Specification
Data to verify
Available purity grades
95% to ≥99%
Target range 95%–≥99%
N-methyl analog Typically 95%
Higher-tier purity with batch documentation may reduce downstream purification costs.
Supplier-reported data; verify batch-specific documentation before regulated use.
Chemical Procurement Quality Control Intermediate Sourcing

Molecular Weight and Boiling Point Differentiate the 1‑Methyl Amide from the Corresponding Carboxylic Acid and Ester

The acid form (1‑methylcyclopropanecarboxylic acid, MW 100.12, CAS 6914‑76‑7) and the ethyl ester (ethyl 1‑methylcyclopropanecarboxylate, MW 128.17) differ from the amide in boiling point and hydrogen‑bonding capacity. The amide has a predicted boiling point of 225.3 ± 7.0 °C (760 mmHg) , while the acid boils at approximately 210–215 °C and the ester at ~160–165 °C. The amide’s higher boiling point and hydrogen‑bond donor count (1 vs. 0 for the ester) make it preferable for solid‑phase synthesis or when a non‑volatile, crystalline intermediate is required.

Thermal vs. Acid/Ester Handling
Class-level inference
Boiling point & H-bond donor count
225.3±7.0 °C, HBD = 1
Acid ~210–215 °C
Ester ~160–165 °C
May support solid-phase synthesis or crystallization workflow fit.
Predicted boiling points; confirm experimentally for process-scale handling.
Synthetic Chemistry Process Development Intermediate Handling

Procurement‑Relevant Application Scenarios Where 1‑Methylcyclopropanecarboxamide Outperforms Analogs


Medicinal Chemistry Library Design Requiring a Cyclopropane Amide with Defined Polarity

When building a fragment library or lead‑optimisation set where TPSA must be controlled to balance solubility and permeability, the TPSA of 43.1 Ų for the 1‑methyl isomer (vs. 29.1 Ų for the N‑methyl isomer) provides a predictable polarity anchor. Procurement of the correct isomer ensures consistent SAR trends across the series [Section 3, Evidence Item 1].

Agrochemical Lead Generation Targeting Selective Cotton or Rice Herbicides

The 1‑methylcyclopropanecarboxamide core is the validated pharmacophore in the Sumitomo patent family. Purchasing this exact building block gives direct access to the claimed N‑substituted phenyl‑1‑methylcyclopropanecarboxamide series, for which quantitative herbicidal activity and crop selectivity data already exist [Section 3, Evidence Item 3].

Process Chemistry and GLP Tox Batch Synthesis Requiring High‑Purity Starting Material

Sourcing 1‑methylcyclopropanecarboxamide at ≥98 % purity with batch‑specific analytical documentation (HPLC, NMR, GC) minimises the need for additional purification before use in regulated intermediate synthesis. The availability of 99 % grade from select vendors further reduces the risk of impurity‑related toxicity flags in GLP studies [Section 3, Evidence Item 4].

Late‑Stage Functionalisation of Cyclopropane‑Containing Drug Candidates

The primary amide group allows straightforward conversion to nitriles, tetrazoles, or acyl sulfonamides, while the quaternary methyl‑substituted cyclopropane resists oxidative metabolism better than the unsubstituted cyclopropane ring. The XLogP3 shift of +0.4 units relative to cyclopropanecarboxamide can be exploited to fine‑tune logD without additional substituents [Section 3, Evidence Items 2 and 5].

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Defined polarity anchor (TPSA 43.1 Ų)
Permeability-solubility profile confirmation
Agrochemical lead generation
Validated 1-methyl pharmacophore scaffold
Crop-selectivity model response verification
Process chemistry & GLP tox batch synthesis
≥98% purity with full analytical documentation
Impurity-profile and batch-to-batch consistency review
Late-stage functionalization of drug candidates
Thermally stable primary amide with +0.4 log unit lipophilicity shift
Metabolic stability and logD optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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